4,4-Difluorocyclohexanone

Catalog No.
S735071
CAS No.
22515-18-0
M.F
C6H8F2O
M. Wt
134.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluorocyclohexanone

CAS Number

22515-18-0

Product Name

4,4-Difluorocyclohexanone

IUPAC Name

4,4-difluorocyclohexan-1-one

Molecular Formula

C6H8F2O

Molecular Weight

134.12 g/mol

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2

InChI Key

NYYSPVRERVXMLJ-UHFFFAOYSA-N

SMILES

C1CC(CCC1=O)(F)F

Synonyms

4,4-Difluorocyclohexan-1-one

Canonical SMILES

C1CC(CCC1=O)(F)F

4,4-Difluorocyclohexanone is a fluorinated organic compound with the molecular formula C6H8F2OC_6H_8F_2O and a molecular weight of 134.12 g/mol. It is classified under the category of ketones, specifically as a cyclohexanone derivative. The compound features two fluorine atoms attached to the fourth carbon of the cyclohexane ring, which significantly influences its chemical properties and biological activity. Its Chemical Abstracts Service (CAS) number is 22515-18-0, making it easily identifiable in chemical databases .

As 4,4-Difluorocyclohexanone is an intermediate, it does not have a direct mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for potentially bioactive compounds.

  • Skin and eye irritant: Fluorinated compounds can irritate upon contact with skin and eyes. []
  • Respiratory irritant: Inhalation may cause respiratory irritation.
  • Combustible: Organic compounds like 4,4-Difluorocyclohexanone can be combustible. Standard laboratory safety protocols for handling flammable materials should be followed. []

Precursor in Organic Synthesis

4,4-Difluorocyclohexanone is mainly used as a precursor in organic synthesis for the preparation of various fluorinated compounds and other complex organic molecules. PubChem, National Institutes of Health: )

Due to the presence of the two fluorine atoms, 4,4-difluorocyclohexanone can participate in various chemical reactions, making it a versatile building block for the synthesis of diverse molecules with potential applications in various fields, including:

  • Medicinal chemistry: Fluorine atoms can alter the properties of drugs, such as improving their efficacy or reducing side effects. 4,4-Difluorocyclohexanone can be used as a starting material for the synthesis of novel fluorinated drugs. ScienceDirect, Applications of Fluorine in Medicinal Chemistry:
  • Material science: Fluorinated materials often exhibit unique properties, such as improved thermal stability or electrical conductivity. 4,4-Difluorocyclohexanone can be used as a precursor for the synthesis of novel fluorinated materials with potential applications in various fields, such as electronics and optoelectronics. American Chemical Society, Fluorinated Materials for Energy Conversion:
Typical of ketones, including nucleophilic additions and reductions. One notable reaction involves its conversion into alcohols through reduction processes, which can be facilitated by reagents such as lithium aluminum hydride or sodium borohydride. Additionally, it can undergo condensation reactions to form larger molecular structures or react with Grignard reagents to yield tertiary alcohols .

Several synthetic routes have been developed for the preparation of 4,4-difluorocyclohexanone. Key methods include:

  • From 8,8-Difluoro-1,4-Dioxaspiro[4.5]decane: This method involves hydrolysis under acidic conditions to yield 4,4-difluorocyclohexanone with high yields.
  • Direct Fluorination: Cyclohexanone can be fluorinated using fluorinating agents to introduce fluorine atoms at the desired positions.
  • Reduction Reactions: Starting from corresponding precursors like 4,4-difluorocyclohexanecarboxylic acid or other derivatives through reduction processes .

4,4-Difluorocyclohexanone finds applications in various fields including:

  • Pharmaceuticals: As an intermediate in the synthesis of novel drugs due to its unique structural properties.
  • Material Science: Used in the development of liquid crystal mixtures and polymers where specific thermal and optical properties are required.
  • Chemical Research: Employed as a reagent in organic synthesis for developing complex molecules .

Interaction studies involving 4,4-difluorocyclohexanone have indicated its potential as a substrate for various enzymes and its ability to interact with biological membranes due to its lipophilic nature. These interactions may influence drug design and efficacy by altering pharmacokinetic profiles and enhancing bioactivity .

Several compounds share structural similarities with 4,4-difluorocyclohexanone. Notable examples include:

Compound NameCAS NumberSimilarity Index
4-(Trifluoromethyl)cyclohexanone75091-99-50.75
2-(4,4-Difluorocyclohexyl)acetic acid915030-40-90.68
4,4-Difluorocyclohexanecarboxylic acid122665-97-80.64
4,4-Difluorocyclohexanecarbaldehyde265108-36-90.81

These compounds exhibit varying degrees of similarity based on their functional groups and structural configurations. The uniqueness of 4,4-difluorocyclohexanone lies in its specific arrangement of fluorine atoms that significantly alters its reactivity and biological properties compared to other derivatives .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4-Difluorocyclohexanone

Dates

Last modified: 08-15-2023

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